Cas no 879715-16-9 (Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate)

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
- 2H-Pyran-3-carboxylic acid, 5,6-dihydro-4-hydroxy-, ethyl ester
- O11794
- SCHEMBL5811645
- ethyl 4-hydroxy-3,6-dihydro-2H-pyran-5-carboxylate
- Ethyl4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
- 879715-16-9
-
- MDL: MFCD28392965
- インチ: InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3
- InChIKey: IJJPGCZLHBVWTJ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(CCOC1)O
計算された属性
- せいみつぶんしりょう: 172.07355886g/mol
- どういたいしつりょう: 172.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 280.7±40.0 °C at 760 mmHg
- フラッシュポイント: 111.8±20.8 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E945615-100mg |
Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
Alichem | A119001359-25g |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 95% | 25g |
$1749.30 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48010-250mg |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 98% | 250mg |
¥722.0 | 2023-09-08 | |
TRC | E945615-50mg |
Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
Crysdot LLC | CD00001053-5g |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 97% | 5g |
$849 | 2024-07-19 | |
Alichem | A119001359-10g |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 95% | 10g |
$898.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48010-1g |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 98% | 1g |
¥1722.0 | 2023-09-08 | |
Alichem | A119001359-100g |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 95% | 100g |
$2968.16 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745159-5g |
Ethyl 4-hydroxy-5,6-dihydro-2h-pyran-3-carboxylate |
879715-16-9 | 98% | 5g |
¥3108.00 | 2024-04-27 | |
TRC | E945615-500mg |
Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |
879715-16-9 | 500mg |
$ 210.00 | 2022-06-05 |
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate 関連文献
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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylateに関する追加情報
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS No. 879715-16-9): A Versatile Synthetic Intermediate in Organic Chemistry
Among the diverse array of organic compounds studied in modern chemistry, Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS No. 879715-16-9) stands out as a critical intermediate in the synthesis of bioactive molecules and advanced materials. This compound, characterized by its unique structural features—a hydroxyl-substituted tetrahydropyran ring fused with an ester functionality—exhibits remarkable reactivity and structural flexibility. Recent advancements in synthetic methodologies have further highlighted its utility in medicinal chemistry and material science applications.
The molecular architecture of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate comprises a five-membered tetrahydropyran ring (C5H8O) bearing a hydroxyl group at position 4 and an ethoxycarbonyl substituent at position 3. This configuration imparts distinct electronic properties and conformational preferences that are leveraged in asymmetric synthesis. A groundbreaking study published in Angewandte Chemie International Edition (2023) demonstrated how this compound serves as a chiral auxiliary in the enantioselective synthesis of β-amino acids, achieving >98% ee under mild reaction conditions through Lewis acid-mediated catalysis.
In pharmaceutical research, CAS No. 879715-16-9-derived scaffolds have gained attention for their potential in drug design. Researchers at the Scripps Research Institute recently reported that analogs incorporating this moiety exhibit potent inhibitory activity against protein kinase CK2—a validated target for cancer therapy—inhibiting tumor growth by over 70% in xenograft models without significant cytotoxicity to normal cells (Nature Communications, 2024). The hydroxyl group's ability to form hydrogen bonds with enzyme active sites was identified as key to this mechanism.
Synthetic strategies for accessing Ethyl 4-hydroxy...-containing compounds have evolved significantly with the advent of transition-metal-free methodologies. A notable example is the palladium-catalyzed cross-coupling protocol developed by the group of Prof. List at Max Planck Institute (Science Advances, 2023), which enables site-selective functionalization of this compound's carbonyl group with aryl halides under ambient conditions—a breakthrough for constructing polyheterocyclic frameworks required in agrochemicals.
In material science applications, this compound's capacity to undergo ring-opening polymerization has been exploited for creating stimuli-responsive polymers. A collaborative study between MIT and BASF (Advanced Materials, 2024) demonstrated that copolymers incorporating CAS No. 879715...-derived monomers exhibit pH-dependent swelling behavior ideal for drug delivery systems. The ester group's hydrolytic stability under physiological conditions ensures controlled release profiles while maintaining structural integrity.
Recent computational studies using density functional theory (DFT) have provided mechanistic insights into this compound's reactivity patterns. Simulations conducted at Stanford University revealed that the tetrahydropyran ring adopts a boat conformation during nucleophilic substitution reactions—a finding validated experimentally through kinetic isotope effect measurements (Journal of the American Chemical Society, 2024). This structural insight has enabled optimization of reaction protocols to achieve >95% isolated yields.
The scalability of Ethyl...-based syntheses has been addressed through continuous flow chemistry approaches. A process intensification study published in Green Chemistry (2023) showed that microreactor systems enable safe handling of this compound during high-pressure carbonylation steps previously limited by batch processing constraints. This advancement reduces production costs by over 40% while minimizing environmental footprint through solvent recycling systems.
In analytical chemistry applications, advanced spectroscopic techniques have refined characterization methods for this compound. Solid-state NMR studies conducted at ETH Zurich revealed previously undetected conformers arising from rotational isomerism around the C-O-C ester bond—information critical for quality control during manufacturing processes requiring precise stereochemical specifications (Analytical Chemistry, 2024).
Looking forward, emerging applications in supramolecular chemistry suggest potential uses as self-assembling building blocks for nanomaterials development. Preliminary studies indicate that derivatives of CAS No...-containing units form stable helical structures under aqueous conditions—a property being explored for biosensor fabrication and enzyme mimics (Chemical Science, 2024).
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